molecular formula C21H23N3O5 B10878405 N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide

N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide

Cat. No.: B10878405
M. Wt: 397.4 g/mol
InChI Key: GEWHHMKHFXVGSP-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide typically involves multiple steps, starting with the preparation of the morpholine-4-carbonyl phenyl intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxybutanamide
  • N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxyethanamide

Uniqueness

N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]oxy-N-[2-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H23N3O5/c1-15(29-22-14-16-6-2-5-9-19(16)25)20(26)23-18-8-4-3-7-17(18)21(27)24-10-12-28-13-11-24/h2-9,14-15,25H,10-13H2,1H3,(H,23,26)/b22-14+

InChI Key

GEWHHMKHFXVGSP-HYARGMPZSA-N

Isomeric SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)O/N=C/C3=CC=CC=C3O

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)ON=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.